REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][OH:7]>[Pd]>[CH3:6][O:7][C:3](=[O:4])[CH2:2][CH:1]1[CH2:2][CH2:3][O:4][CH2:5][CH2:1]1
|
Name
|
303
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
74 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT under hydrogen for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 481 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |